2-Methyl-2-(1-pyrrolidinyl)butanenitrile
Description
2-Methyl-2-(1-pyrrolidinyl)butanenitrile is a nitrile-containing compound featuring a pyrrolidinyl substituent. Pyrrolidinyl-substituted compounds are notable for their interactions with neuronal receptors (e.g., nicotinic acetylcholine receptors) and metabolic pathways in synthetic cathinones . The nitrile group in this compound may influence its stability, reactivity, and bioactivity compared to ketones or other functional groups in structurally similar molecules.
Properties
Molecular Formula |
C9H16N2 |
|---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
2-methyl-2-pyrrolidin-1-ylbutanenitrile |
InChI |
InChI=1S/C9H16N2/c1-3-9(2,8-10)11-6-4-5-7-11/h3-7H2,1-2H3 |
InChI Key |
IRPXTWUIXVDWIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#N)N1CCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Pharmacology and Neurochemistry
Several pyrrolidinyl-containing compounds exhibit activity at nicotinic acetylcholine receptors (nAChRs), which are critical targets for psychoactive substances. For example:
- Epibatidine (exo-2-(6-chloro-3-pyridyl)-7-azabicyclo-[2.2.1]heptane): A potent nAChR agonist with sub-nanomolar affinity for α4β2 and α3β2 subtypes. Unlike 2-Methyl-2-(1-pyrrolidinyl)butanenitrile, epibatidine’s bicyclic structure and chlorine substituent enhance its receptor binding 100–1000-fold compared to nicotine .
- 1-Phenyl-2-(1-pyrrolidinyl)-1-butanone: A synthetic cathinone with a ketone group instead of a nitrile. Its metabolism in human liver microsomes (pHLM) generates 24 significant features, including hydroxylated metabolites and isomers .
Key Structural Differences:
*Hypothesized based on analogous pyrrolidinyl cathinones .
Metabolic and Toxicological Profiles
- Metabolism of Pyrrolidinyl Cathinones: Synthetic cathinones like 1-phenyl-2-(1-pyrrolidinyl)-1-butanone undergo extensive hepatic metabolism via oxidation (e.g., hydroxylation of the pyrrolidine ring) and N-dealkylation. Untargeted metabolomics identified 24 metabolites for this compound, suggesting similar pathways might apply to this compound .
Functional and Sensory Comparisons
Pyrrolidinyl derivatives are also studied in food chemistry for their sensory effects. For instance:
- 2,5-Dimethyl-4-(1-pyrrolidinyl)-2H-furan-3-one : Imparts cooling/refreshing sensations, unlike the neutral nitrile group in this compound .
Functional Group Impact:
Receptor Interactions and Pharmacodynamics
- Epibatidine : Binds α4β2 nAChRs with 0.14 nM affinity due to its rigid bicyclic structure and chlorine atom .
- Nicotine : Less potent (EC50 ~1 µM) due to its simpler pyrrolidine-pyridine structure .
The nitrile group in this compound may sterically hinder receptor interactions compared to epibatidine’s compact structure, but this remains speculative without direct data.
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